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Compound of Interest

Compound Name:
4-Isocyanato-4-(thiophen-2-

yl)oxane

Cat. No.: B1614128 Get Quote

For Research Use Only. Not for human or veterinary use.

This technical guide provides a comprehensive overview of the chemical compound 4-
Isocyanato-4-(thiophen-2-yl)oxane, CAS number 926921-63-3. Due to the limited availability

of published research specifically on this molecule, this document combines available supplier

data with established chemical principles for its constituent functional groups—the isocyanate,

the tetrahydropyran (oxane) ring, and the thiophene moiety. The experimental protocols and

pathways described herein are proposed based on standard organic chemistry methodologies.

Chemical Identity and Properties
4-Isocyanato-4-(thiophen-2-yl)oxane, also known by its systematic name 4-Isocyanato-4-

(thien-2-yl)tetrahydro-2H-pyran, is a heterocyclic organic compound. Its structure features a

central tetrahydropyran ring substituted at the 4-position with both a reactive isocyanate group

and a thiophene ring.

Table 1: Compound Identification
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Identifier Value

CAS Number 926921-63-3[1][2][3]

Molecular Formula C₁₀H₁₁NO₂S

Molecular Weight 209.26 g/mol [2]

IUPAC Name 4-isocyanato-4-(thiophen-2-yl)oxane

InChI Key CDJWJYYYKMFRFC-UHFFFAOYSA-N[1]

Table 2: Predicted Physical and Spectroscopic Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1614128
https://patents.google.com/patent/EP3228617A1/en
https://arabjchem.org/?view-pdf=1&embedded=true&article=c0c149d7618bdbb1fe1eb61ac28f9f267M8lz3NF2jo3YQ%3D%3D
https://patents.google.com/patent/EP3228617A1/en
https://www.benchchem.com/product/b1614128
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Predicted Value / Range Rationale

Appearance
Colorless to pale yellow liquid

or low-melting solid

Based on similar small organic

molecules.

Boiling Point
> 200 °C (at standard

pressure)

High due to polar functional

groups and molecular weight.

Solubility

Soluble in common organic

solvents (e.g., DCM, THF,

Ethyl Acetate). Reacts with

protic solvents (e.g., water,

alcohols).

The isocyanate group's

reactivity and the overall

organic nature of the molecule.

IR Spectroscopy (cm⁻¹)

~2270-2240 (strong, sharp) for

N=C=O stretch; ~1600-1500

for Thiophene C=C stretch;

~1100 for C-O-C stretch of the

oxane ring.

These are characteristic

absorption bands for the

respective functional groups.

¹H NMR Spectroscopy (δ ppm)

~7.5-6.5 (multiplets, 3H) for

thiophene protons; ~4.5-3.5

(multiplets, 4H) for oxane

protons adjacent to oxygen;

~2.5-1.5 (multiplets, 4H) for

remaining oxane protons.

Chemical shifts are estimated

based on the electronic

environment of the protons in

each part of the molecule.

¹³C NMR Spectroscopy (δ

ppm)

~120-130 for isocyanate

carbon (N=C=O); ~120-140 for

thiophene carbons; ~60-70 for

oxane carbons adjacent to

oxygen.

Standard chemical shift ranges

for these carbon types.

Proposed Synthesis and Experimental Protocols
While specific literature on the synthesis of 926921-63-3 is not publicly available, a plausible

synthetic route can be proposed based on established organometallic chemistry. The key step

involves the addition of a thiophene nucleophile to a suitable tetrahydropyran-based

electrophile.
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Proposed Retrosynthetic Pathway
A logical approach to synthesizing the target molecule involves the Curtius rearrangement of a

corresponding acyl azide, which itself can be derived from a carboxylic acid. This carboxylic

acid would be synthesized by adding a thiophene organometallic reagent to a ketone

precursor.

4-Isocyanato-4-(thiophen-2-yl)oxane
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Caption: Retrosynthetic analysis for the target compound.
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Generalized Experimental Protocol: Synthesis
This protocol describes a potential multi-step synthesis.

Step 1: Synthesis of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or

Nitrogen), add tetrahydro-4H-pyran-4-one. Dissolve it in anhydrous tetrahydrofuran (THF).

Reagent Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of

trimethylsilyl cyanide (TMSCN) followed by a catalytic amount of a Lewis acid (e.g., zinc

iodide, ZnI₂).

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room

temperature and stir overnight.

Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate

solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield

the cyanohydrin.

Step 2: Grignard Reaction to form 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid

Grignard Preparation: In a separate flame-dried flask, prepare 2-thienylmagnesium bromide

by adding 2-bromothiophene to magnesium turnings in anhydrous THF.

Addition: Cool the cyanohydrin solution from Step 1 to 0 °C. Slowly add the prepared

Grignard reagent.

Hydrolysis: After the addition is complete, warm the reaction to room temperature and then

heat to reflux for several hours to ensure complete reaction and subsequent hydrolysis of the

intermediate imine upon workup.

Workup and Acidification: Cool the mixture and carefully pour it over a mixture of ice and

concentrated hydrochloric acid. This will hydrolyze the intermediate and protonate the

carboxylate. Extract the product with ethyl acetate. Wash the organic layers, dry, and

concentrate to yield the crude carboxylic acid.
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Step 3: Curtius Rearrangement to 4-Isocyanato-4-(thiophen-2-yl)oxane

Acyl Azide Formation: Dissolve the crude carboxylic acid from Step 2 in a suitable solvent

like acetone or THF. Cool to 0 °C. Add triethylamine followed by the dropwise addition of

ethyl chloroformate. Stir for 1-2 hours at 0 °C. Then, add a solution of sodium azide in water

dropwise, maintaining the temperature at 0 °C.

Rearrangement: After stirring, carefully extract the acyl azide into toluene. Dry the toluene

solution over anhydrous sodium sulfate. Heat the solution to reflux (approx. 80-110 °C). The

acyl azide will undergo rearrangement to the isocyanate, with the evolution of nitrogen gas.

Purification: After the reaction is complete (monitored by IR spectroscopy for the

disappearance of the azide peak and appearance of the isocyanate peak), cool the solution.

The solvent can be removed under reduced pressure, and the final product purified by

vacuum distillation or column chromatography.

Caption: Proposed workflow for the synthesis of the target compound.

Chemical Reactivity and Potential Applications
The primary site of reactivity in this molecule is the highly electrophilic carbon atom of the

isocyanate group (-N=C=O). This group readily reacts with nucleophiles. The thiophene ring,

an electron-rich aromatic system, can also participate in electrophilic substitution reactions,

though it is generally less reactive than the isocyanate group.

Reaction with Nucleophiles: Hydrolysis
One of the most common reactions of isocyanates is with water. This reaction is often

uncatalyzed and proceeds through an unstable carbamic acid intermediate, which then

decomposes to form a primary amine and carbon dioxide. The resulting amine is nucleophilic

and can react with a second molecule of the isocyanate to form a symmetrically disubstituted

urea.

Generalized Protocol: Hydrolysis to form Urea

Setup: Dissolve 4-Isocyanato-4-(thiophen-2-yl)oxane in a water-miscible solvent like THF

or acetone in a round-bottom flask.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1614128?utm_src=pdf-body
https://www.benchchem.com/product/b1614128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction: Add a stoichiometric amount of water (0.5 equivalents to favor urea formation) and

stir the mixture at room temperature. A tertiary amine catalyst (e.g., triethylamine) can be

added to accelerate the reaction.

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or by IR

spectroscopy, watching for the disappearance of the strong isocyanate peak around 2250

cm⁻¹.

Workup: Once the reaction is complete, the urea product, often being a solid, may precipitate

from the solution. The product can be isolated by filtration, or the solvent can be removed

under reduced pressure. The crude solid can be purified by recrystallization.
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Caption: Reaction pathway for the hydrolysis of an isocyanate.
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Potential Applications
Polymer Chemistry: As a monofunctional isocyanate, it can act as a chain terminator or be

used to functionalize polymer backbones containing nucleophilic groups (e.g., hydroxyls on

polyols). Its primary application would be in the synthesis of polyurethanes.

Medicinal Chemistry: The thiophene ring is a common motif in many pharmaceuticals. This

compound could serve as a building block for creating novel derivatives, such as ureas and

carbamates, for biological screening. The isocyanate group allows for covalent linkage to

biological macromolecules.

Materials Science: Thiophene-containing molecules are integral to the development of

organic electronic materials like organic light-emitting diodes (OLEDs) and organic field-

effect transistors (OFETs).[1] This compound could be used to introduce the thiophene

moiety into larger systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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